molecular formula C20H29NO2 B15003259 4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one

4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one

Cat. No.: B15003259
M. Wt: 315.4 g/mol
InChI Key: CGIBMHAONOUHEX-UHFFFAOYSA-N
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Description

4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one is a complex organic compound known for its unique structure and potential applications in various fields. The compound features an adamantane moiety, which is a diamondoid hydrocarbon, and a spirocyclic structure, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is often introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with an amine to form the adamantylamine intermediate. This intermediate is then subjected to a cyclization reaction with a suitable spirocyclic precursor under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The adamantane moiety can participate in nucleophilic substitution reactions, where the adamantyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of antiviral and anticancer agents.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s binding affinity to certain receptors, while the spirocyclic structure contributes to its stability and reactivity. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Adamantan-1-yloxy)-ethylamino]-1-oxa-spiro[4.5]dec-3-en-2-one
  • 3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one

Uniqueness

4-{[(Adamantan-1-YL)methyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one stands out due to its combination of the adamantane moiety and the spirocyclic structure. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H29NO2

Molecular Weight

315.4 g/mol

IUPAC Name

4-(1-adamantylmethylamino)-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C20H29NO2/c22-18-9-17(20(23-18)4-2-1-3-5-20)21-13-19-10-14-6-15(11-19)8-16(7-14)12-19/h9,14-16,21H,1-8,10-13H2

InChI Key

CGIBMHAONOUHEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)NCC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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